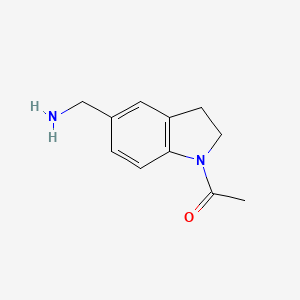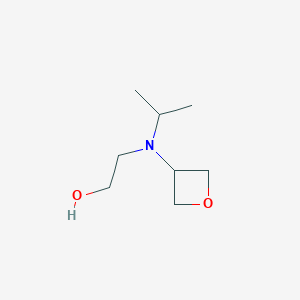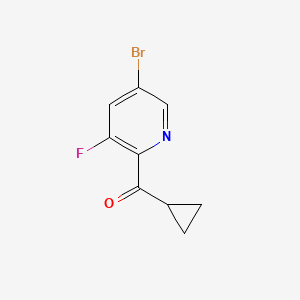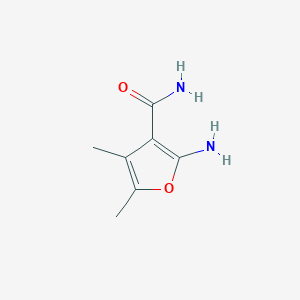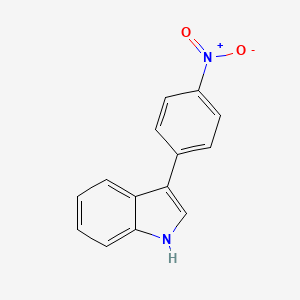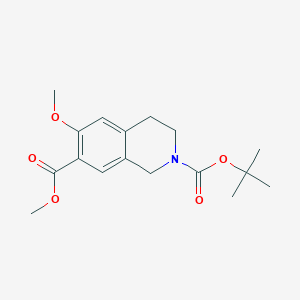
Methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of amino and nitro functional groups attached to a benzoate ring, along with a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate typically involves the nitration of a suitable benzoate precursor followed by amination and methylation steps. One common synthetic route includes:
Nitration: The starting material, such as methyl benzoate, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amination: The nitro compound is then subjected to reduction conditions, often using hydrogen gas in the presence of a palladium catalyst, to convert the nitro group to an amino group.
Dimethylation: The amino group is further reacted with dimethylamine under suitable conditions to introduce the dimethylamino substituent.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated or sulfonated products.
Scientific Research Applications
Methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro and amino groups can participate in redox reactions, while the dimethylamino group can enhance its binding affinity to biological macromolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Methyl 2-amino-3-nitrobenzoate: Lacks the dimethylamino group, which may affect its reactivity and binding properties.
Methyl 2-amino-6-methyl-3-nitrobenzoate: Contains a methyl group instead of a dimethylamino group, leading to different steric and electronic effects.
Methyl 2-amino-6-(ethylamino)-3-nitrobenzoate: Has an ethylamino group instead of a dimethylamino group, which can influence its solubility and biological activity.
Uniqueness: Methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate is unique due to the presence of both dimethylamino and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3O4 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
methyl 2-amino-6-(dimethylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C10H13N3O4/c1-12(2)6-4-5-7(13(15)16)9(11)8(6)10(14)17-3/h4-5H,11H2,1-3H3 |
InChI Key |
MKYLCKUPKGJZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=C(C=C1)[N+](=O)[O-])N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


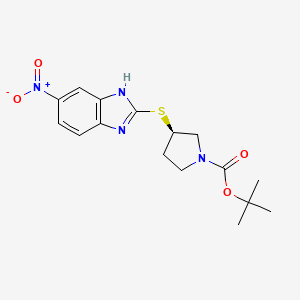
![2-[1,1'-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine](/img/structure/B13981147.png)

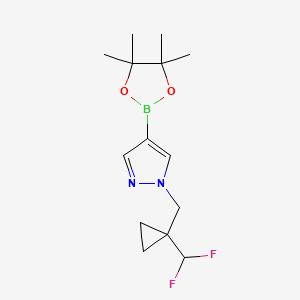
![2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13981163.png)

